5-Bromo-2-tert-butylbenzoic acid
Description
Structural Classification within Halogenated Aromatic Carboxylic Acids
5-Bromo-2-tert-butylbenzoic acid is classified as a halogenated aromatic carboxylic acid. An analysis of its structure reveals a benzoic acid core, which consists of a benzene (B151609) ring substituted with a carboxylic acid (-COOH) group. This core is further functionalized by two key substituents that dictate its chemical properties and reactivity.
At the 2-position (ortho to the carboxylic acid), there is a tert-butyl group (-(CH₃)₃). This bulky alkyl group exerts significant steric hindrance, which can influence the orientation of the carboxylic acid group and sterically shield adjacent positions on the aromatic ring. The bromine atom is located at the 5-position (meta to the carboxylic acid). This halogen atom primarily influences the electronic properties of the benzene ring and provides a reactive site for various chemical transformations. The specific arrangement of an ortho-tert-butyl group and a meta-bromo substituent on a benzoic acid framework defines its unique identity within this class of compounds.
Table 1: Structural Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Core Structure | Benzoic Acid |
| Substituent (C2) | tert-Butyl |
| Substituent (C5) | Bromo |
| Compound Class | Halogenated Aromatic Carboxylic Acid |
Overview of Strategic Importance as a Building Block and Synthetic Intermediate
The strategic importance of this compound lies in its function as a versatile organic building block. sigmaaldrich.com Organic building blocks are functionalized molecules that act as foundational components for assembling larger, more complex molecular structures. sigmaaldrich.com The defined placement of its distinct functional groups—the carboxylic acid, the bromine atom, and the sterically demanding tert-butyl group—allows for controlled, stepwise modifications.
The bromine atom at the 5-position is a key feature for synthetic utility. It serves as a handle for introducing further complexity through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon bonds, allowing for the attachment of a wide variety of organic fragments at this position.
Simultaneously, the carboxylic acid group offers another site for synthetic elaboration. It can be readily converted into other functional groups such as esters, amides, or acid chlorides. This versatility allows the building block to be integrated into a wide range of synthetic targets. The steric bulk of the ortho-tert-butyl group can also be strategically employed to influence the conformation and reactivity of the molecule during these transformations. This combination of features makes it a useful intermediate in the synthesis of complex organic molecules, analogous to how similar structures like 5-bromo-2-methylbenzoic acid and 5-bromo-2-chlorobenzoic acid are used as key intermediates in the preparation of pharmaceuticals such as SGLT2 inhibitors. guidechem.comresearchgate.net
Table 2: Synthetic Utility of this compound
| Functional Group | Type of Reaction | Purpose |
| Bromo Group | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Formation of new carbon-carbon or carbon-heteroatom bonds. |
| Carboxylic Acid | Esterification / Amidation | Linkage to other molecules via ester or amide bonds. |
| tert-Butyl Group | Steric Influence | Directing reaction regioselectivity and influencing molecular conformation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVGZINVOSVUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270690 | |
| Record name | 5-Bromo-2-(1,1-dimethylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14034-92-5 | |
| Record name | 5-Bromo-2-(1,1-dimethylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1,1-dimethylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-tert-butylbenzoic acid | |
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Synthetic Methodologies for 5 Bromo 2 Tert Butylbenzoic Acid
Electrophilic Aromatic Bromination Approaches
The most direct route to 5-Bromo-2-tert-butylbenzoic acid involves the electrophilic aromatic substitution of 2-tert-butylbenzoic acid. This approach hinges on the careful selection of brominating agents and catalysts to achieve the desired regiochemical outcome.
Direct Bromination of 2-tert-butylbenzoic acid: Reagents, Catalysts, and Reaction Conditions
The direct bromination of 2-alkylbenzoic acids can be effectively achieved using elemental bromine in the presence of a strong acid, such as concentrated sulfuric acid. google.comchemicalbook.com The sulfuric acid acts as both a solvent and a catalyst, activating the bromine molecule and facilitating the electrophilic attack on the aromatic ring. To enhance the reaction, an iron powder catalyst can be introduced. google.com The iron reacts with bromine to form iron(III) bromide (FeBr₃), a Lewis acid that further polarizes the bromine molecule, increasing its electrophilicity. openstax.orglibretexts.org
Alternative brominating agents can also be employed. A combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in concentrated sulfuric acid has been shown to be effective for the bromination of structurally similar aromatic acids. chemicalbook.com This reagent offers an alternative to elemental bromine and can be advantageous in certain contexts.
A typical reaction procedure involves dissolving the 2-alkylbenzoic acid in concentrated sulfuric acid, followed by the addition of the brominating agent. google.comchemicalbook.com The reaction can be carried out at room temperature, with reaction times extending for several hours to ensure complete conversion. chemicalbook.com
Table 1: Reagents and Conditions for Direct Bromination
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-alkylbenzoic acid | Bromine (Br₂) | Sulfuric Acid (H₂SO₄) | Mixing components | 5-bromo-2-alkylbenzoic acid | google.com |
| 2-alkylbenzoic acid | Bromine (Br₂) | H₂SO₄, Iron powder | 0.01-1 mol of iron powder per mol of acid | 5-bromo-2-alkylbenzoic acid | google.com |
| 2-methylbenzoic acid | Bromine (Br₂) | Concentrated H₂SO₄ | Room temp, 20 hours | Mixture of bromo-isomers | chemicalbook.com |
Regioselectivity and Isomer Control in Electrophilic Substitution
Controlling the position of bromination on the 2-tert-butylbenzoic acid ring is a critical challenge. The two substituents on the ring, the tert-butyl group and the carboxylic acid group, exert competing directing effects. The tert-butyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.
The positions ortho to the tert-butyl group are positions 1 and 3. The positions meta to the carboxylic acid are positions 3 and 5. Therefore, both directing groups favor substitution at position 3. The para position relative to the activating tert-butyl group is position 5, which is also meta to the deactivating carboxylic acid group.
Due to the significant steric hindrance imposed by the bulky tert-butyl group, electrophilic attack at the adjacent ortho position (position 3) is disfavored. Consequently, the electrophile (Br⁺) is preferentially directed to the less sterically hindered para position relative to the tert-butyl group, which is position 5. This leads to the formation of this compound as the major product.
However, the formation of the 3-bromo isomer as a significant byproduct is common. google.comchemicalbook.com The separation of these positional isomers is typically achieved through recrystallization. For instance, after bromination, the reaction mixture can be poured into water to precipitate the crude product, which is a mixture of 5-bromo and 3-bromo isomers. A subsequent recrystallization from a suitable solvent, such as ethanol, can then be used to isolate the desired 5-bromo isomer in higher purity. google.comchemicalbook.com
Multi-Step Convergent Synthetic Strategies
To circumvent the regioselectivity issues inherent in direct bromination, multi-step synthetic sequences can be employed. These strategies build the molecule by combining different fragments or by performing a series of transformations on a carefully chosen precursor.
Synthesis via Organometallic Intermediates
Organometallic chemistry offers powerful tools for regioselective synthesis. Directed ortho-lithiation (DoM) is a prominent strategy where a functional group on the aromatic ring directs a strong base, typically an organolithium reagent like n-butyllithium or t-butyllithium, to deprotonate a specific ortho-position. uwindsor.cawikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile. wikipedia.org
In the context of this compound synthesis, a plausible route would start from 1-bromo-4-tert-butylbenzene. The bromine atom can act as a directing group, although it is a weaker one. A more common approach involves using a stronger directing metalation group (DMG). For instance, the carboxylic acid group itself, or a derivative like an amide, can direct lithiation to the ortho position. organic-chemistry.org The resulting lithiated species can then undergo carbonation (reaction with CO₂) to introduce the carboxylic acid group.
An alternative organometallic approach involves the reaction of a bromo-tert-butylbenzene derivative with an organolithium reagent, such as n-butyllithium, to form a lithiated intermediate via lithium-halogen exchange. This intermediate is then reacted with carbon dioxide (carbonation) to yield the corresponding benzoic acid. For example, 2,5-di-t-butylbenzoic acid has been synthesized by reacting 2,5-di-t-butylbromobenzene with n-butyllithium followed by carbonation. cdnsciencepub.com A similar strategy could be envisioned starting from a suitably brominated tert-butylbenzene (B1681246) precursor.
Table 2: Conceptual Organometallic Pathways
| Precursor | Key Reagents | Intermediate | Final Step | Target | Reference Concept |
|---|---|---|---|---|---|
| 1-bromo-4-tert-butylbenzene | 1. Strong Base (e.g., LDA, BuLi) 2. Electrophile | Lithiated species | Reaction with CO₂ | This compound | wikipedia.orgorganic-chemistry.org |
Oxidative Transformations of Halogenated Alkylbenzene Precursors
Another versatile multi-step strategy involves the oxidation of an alkyl group on a pre-functionalized aromatic ring. youtube.comjeeadv.ac.in This method is particularly useful when the desired substitution pattern on the ring is easier to achieve before the introduction of the carboxylic acid group. The synthesis would commence with a precursor such as 1-bromo-4-tert-butyl-2-alkylbenzene.
The critical step is the oxidation of the alkyl side chain to a carboxylic acid. This transformation is typically accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium dichromate and sulfuric acid). youtube.comyoutube.com A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring). youtube.comchemistryguru.com.sg Tertiary alkyl groups, like the tert-butyl group, are resistant to this oxidation, allowing for the selective conversion of another alkyl group on the same ring. youtube.com
For example, 2-nitro-5-bromotoluene can be oxidized to 5-bromo-2-nitrobenzoic acid using potassium permanganate. guidechem.com A similar process could oxidize a precursor like 1-bromo-4-tert-butyl-2-methylbenzene to yield this compound.
Alternative Halogenation Reagents and Methods
N-Bromosuccinimide (NBS) is a widely used and often more selective brominating agent compared to elemental bromine. wikipedia.orglibretexts.org It can be employed in various media to achieve electrophilic aromatic bromination. organic-chemistry.org For deactivated aromatic compounds, a combination of NBS in concentrated sulfuric acid has proven effective. acs.org The reaction conditions, including the solvent, can significantly influence the regioselectivity. For instance, using dimethylformamide (DMF) as the solvent with NBS can promote high para-selectivity. wikipedia.org
The reactivity of NBS can be further tuned by using additives. Mandelic acid, for example, can catalyze aromatic bromination with NBS under aqueous conditions at room temperature, proceeding through an interaction that increases the electropositive character of the bromine atom. organic-chemistry.orgnsf.gov The use of NBS in conjunction with silica (B1680970) gel is another method reported to achieve regioselective bromination. nih.gov
A patent describes a method for preparing 5-bromo-2-chlorobenzoic acid by carrying out a monobromination reaction on 2-chlorobenzoic acid in an NBS/sulfuric acid system. google.com This highlights the applicability of NBS for the regioselective bromination of substituted benzoic acids. The synthesis of 5-bromo-2-chlorobenzoic acid has also been achieved by reacting 2-chlorobenzotrichloride with a bromide reagent, which can include NBS, followed by hydrolysis. google.com These examples underscore the potential of NBS-based methods for the synthesis of this compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-tert-butylbenzoic acid |
| 3-bromo isomer |
| 4-bromo isomer |
| N-bromosuccinimide |
| 2-alkylbenzoic acid |
| Bromine |
| Sulfuric acid |
| Iron powder |
| Iron(III) bromide |
| 1,3-dibromo-5,5-dimethylhydantoin |
| 2-methylbenzoic acid |
| 5-bromo-2-methylbenzoic acid |
| Ethanol |
| n-butyllithium |
| t-butyllithium |
| 1-bromo-4-tert-butylbenzene |
| Carbon dioxide |
| 2,5-di-t-butylbenzoic acid |
| 2,5-di-t-butylbromobenzene |
| 1-bromo-4-tert-butyl-2-alkylbenzene |
| Potassium permanganate |
| Chromic acid |
| Sodium dichromate |
| 2-nitro-5-bromotoluene |
| 5-bromo-2-nitrobenzoic acid |
| 1-bromo-4-tert-butyl-2-methylbenzene |
| Dimethylformamide |
| Mandelic acid |
| 5-bromo-2-chlorobenzoic acid |
| 2-chlorobenzoic acid |
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo various transformations, including esterification, amidation, and reduction.
Esterification Reactions: Methods and Applications
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic chemistry. For 5-Bromo-2-tert-butylbenzoic acid, this transformation can be achieved through several methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation under milder conditions.
These esterification reactions are crucial for introducing new functional groups and modifying the properties of the parent molecule. The resulting esters can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Amidation and Peptide Coupling Chemistry
The formation of an amide bond from a carboxylic acid is another key transformation. This can be accomplished by reacting this compound with an amine. The direct reaction is often slow and requires high temperatures. Therefore, coupling agents are typically employed to activate the carboxylic acid and promote amide bond formation. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).
This methodology is central to peptide synthesis, where amino acids are sequentially coupled to form a peptide chain. While this compound itself is not an amino acid, the principles of peptide coupling can be applied to link it with amino acids or other amine-containing molecules. beilstein-journals.org For instance, the use of chiral 2-bromo carboxylic acids in sub-monomer synthesis allows for the creation of diverse libraries of peptide tertiary amides. nih.gov
Reduction to Corresponding Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically used to reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol, 5-bromo-2-tert-butylbenzyl alcohol.
Selective reduction to the aldehyde, 5-bromo-2-tert-butylbenzaldehyde, is more challenging as aldehydes are readily reduced to alcohols. This transformation often requires the use of milder or more specialized reducing agents, or a two-step process involving initial conversion of the carboxylic acid to a derivative like an acyl chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde.
Reactivity of the Aromatic Bromine Substituent
The bromine atom on the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.comphiladelphia.edu.jo In the case of this compound, the tert-butyl group is electron-donating, and the carboxylic acid group is moderately deactivating. Therefore, SNAr reactions are generally not favored unless harsh conditions are employed or the electronic nature of the ring is significantly altered. youtube.com The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com
However, under specific conditions, such as the use of a very strong nucleophile or a benzyne (B1209423) intermediate pathway, nucleophilic substitution of the bromine atom may be possible. masterorganicchemistry.com The benzyne mechanism involves the formation of a highly reactive aryne intermediate through elimination of HBr, followed by nucleophilic addition. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. yonedalabs.comwikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. This compound can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form the corresponding substituted benzoic acids. nih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com this compound can react with various alkenes in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction provides a powerful method for the vinylation of the aromatic ring. The mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. wikipedia.org
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org this compound can be coupled with a variety of terminal alkynes to introduce an alkynyl substituent onto the aromatic ring. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the synthesis of aryl amines. This compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the corresponding N-aryl benzoic acid derivatives. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C |
| Heck | Alkene | Pd catalyst, Base | C-C |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (triple bond) |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aromatic rings. In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium, to form an organometallic intermediate. This reaction is generally carried out at low temperatures using organolithium reagents like n-butyllithium. tcnj.edu The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the aromatic ring.
The success of this reaction hinges on the chemoselectivity of the halogen-metal exchange over other potential side reactions, such as the deprotonation of the acidic carboxylic acid proton. To circumvent this, the carboxylic acid is often protected or an excess of the organolithium reagent is used to first deprotonate the acid and then perform the halogen-metal exchange. nih.gov
Table 1: Examples of Electrophilic Quenching of the Lithiated Intermediate
| Electrophile | Product |
| Carbon dioxide (CO2) | 2-tert-Butylterephthalic acid |
| Formaldehyde (HCHO) | 5-Bromo-2-tert-butyl-x-hydroxy-methylbenzoic acid |
| Alkyl halides (R-X) | 5-Bromo-2-tert-butyl-x-alkylbenzoic acid |
This table is illustrative and specific positions of new substituents would depend on the exact reaction conditions and the nature of the lithiated intermediate.
Electrophilic Aromatic Substitution on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this compound, the existing substituents—the bromine atom, the tert-butyl group, and the carboxylic acid group—exert significant influence on the regioselectivity of incoming electrophiles. The benzene (B151609) ring is generally deactivated towards EAS due to the electron-withdrawing nature of the carboxylic acid and the bromine atom. wikipedia.orgsavemyexams.com
Common EAS reactions include nitration, halogenation, and sulfonation. lumenlearning.com The conditions for these reactions typically require strong electrophiles and often elevated temperatures to overcome the deactivation of the ring. The position of substitution is directed by the combined electronic effects of the existing groups.
Influence of Steric and Electronic Effects on Chemical Reactivity
The chemical reactivity of this compound is a direct consequence of the interplay between steric and electronic effects originating from its substituents.
Steric Hindrance Exerted by the tert-Butyl Group
The tert-butyl group is exceptionally bulky and exerts significant steric hindrance. libretexts.org This steric bulk can impede the approach of reagents to the positions ortho to it (the 2- and 6-positions of the benzoic acid). cdnsciencepub.com This can lead to a preference for substitution at positions further away from the tert-butyl group.
In the context of electrophilic aromatic substitution, the steric hindrance from the tert-butyl group can influence the ortho/para directing effect of other substituents. For example, while a director might electronically favor ortho substitution, the sheer size of the tert-butyl group can sterically disfavor it, leading to a higher yield of the para-substituted product. youtube.com Studies on related 2,6-disubstituted benzoic acid derivatives have shown that significant steric hindrance can even prevent certain reactions from occurring at the sterically crowded positions. nih.gov
Electronic Directing Effects of Bromine and Carboxylic Acid Groups
Both the bromine atom and the carboxylic acid group are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. savemyexams.comlibretexts.org
Carboxylic Acid Group (-COOH): This group is a meta-director. It deactivates the ring through its inductive effect and by resonance, withdrawing electron density from the ortho and para positions. wikipedia.org This makes the meta position relatively more susceptible to electrophilic attack.
Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack more than the intermediate for meta attack. libretexts.org
The combined directing effects of the bromine and carboxylic acid groups in this compound would result in a complex substitution pattern for electrophilic aromatic substitution, with the outcome depending on the specific electrophile and reaction conditions.
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
| -C(CH₃)₃ | Weakly activating (hyperconjugation) | Ortho, Para |
| -Br | Deactivating (inductive), Donating (resonance) | Ortho, Para |
| -COOH | Deactivating (inductive and resonance) | Meta |
Derivatization Strategies and Comparative Analysis with Structural Analogs
Synthesis of Advanced Derivatives from 5-Bromo-2-tert-butylbenzoic Acid
The functional groups on this compound allow for a range of derivatization reactions, enabling the synthesis of more complex molecules for various applications, including the development of protein-protein interaction inhibitors. nih.gov
The carboxylic acid moiety is a prime site for derivatization. Standard synthetic protocols can be employed to convert the carboxylic acid into more reactive intermediates or final products.
Acid Halides : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the corresponding acid chloride. This highly reactive intermediate is not typically isolated but is used directly to synthesize esters and amides.
Esters : Esterification can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a common approach. Alternatively, the acid chloride can be reacted with an alcohol. A particularly effective modern method for creating tert-butyl esters, which are valuable as protecting groups due to their stability and ease of removal under acidic conditions, involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate. thieme-connect.comthieme.deorganic-chemistry.org This method is often faster and results in higher yields compared to traditional techniques. organic-chemistry.org
Amides and Hydrazides : Amides are readily synthesized by reacting the acid chloride with primary or secondary amines. Similarly, hydrazides can be formed by reacting the acid chloride or an ester with hydrazine. Amide functionalities are significant in medicinal chemistry, as demonstrated in the development of Mcl-1 protein inhibitors where a 2,5-substituted benzoic acid scaffold was used to form essential interactions with target proteins. nih.gov
The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling : This is a powerful and widely used reaction for creating biaryl compounds. In this process, this compound can be reacted with a variety of arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netuzh.ch Typical catalytic systems include Pd(OAc)₂ with a phosphine (B1218219) ligand like PCy₃·HBF₄ or Pd(PPh₃)₄, and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). nih.gov The reaction is highly selective for the C(sp²)–Br bond, leaving other functional groups on the molecule intact. nih.gov This method allows for the introduction of a diverse range of substituted aryl groups at the 5-position of the benzoic acid core. The efficiency of the coupling can be influenced by the electronic properties of the boronic acid used. uzh.ch
Direct chemical modification of the tert-butyl group on the aromatic ring is synthetically challenging and not a common derivatization strategy. The steric bulk of the group and the high strength of its C-C and C-H bonds make it relatively inert to most chemical transformations. Functionalization of the molecule at this position is more practically achieved by selecting a starting material that already possesses the desired functional group, rather than attempting to modify the alkyl group after it has been installed. researchgate.net
Comparative Study with Positional Isomers and Related Benzoic Acid Derivatives
The reactivity and properties of a substituted benzoic acid are profoundly influenced by the nature and position of its substituents. Comparing this compound with its positional isomers and other related compounds provides insight into these structure-reactivity relationships.
The placement of the bromo and tert-butyl substituents relative to the carboxylic acid group dictates the electronic and steric environment of the molecule, leading to differences in reactivity among its isomers.
This compound : The bulky tert-butyl group at the ortho position creates significant steric hindrance. This "ortho effect" forces the carboxylic acid group out of coplanarity with the benzene (B151609) ring, which can disrupt resonance and increase the acidity of the proton. quora.com The bromine atom is meta to the carboxyl group, where its strong electron-withdrawing inductive effect further increases acidity.
4-Bromo-2-tert-butylbenzoic acid : This isomer also possesses the ortho-tert-butyl group, and thus exhibits the ortho effect. nih.govuni.lu The bromine atom is in the para position relative to the carboxylic acid. From this position, its electron-withdrawing inductive and resonance effects work in concert to stabilize the conjugate base, likely making this isomer a stronger acid than the 5-bromo variant.
3-Bromo-5-tert-butylbenzoic acid : In this isomer, both the bromo and tert-butyl groups are meta to the carboxylic acid. aobchem.comguidechem.com Lacking an ortho substituent, it does not experience the same degree of steric hindrance around the acid group. The electronic effects of the substituents are key: the electron-withdrawing bromine atom tends to increase acidity, while the electron-donating tert-butyl group tends to decrease it. libretexts.org Since the inductive effect of bromine is generally more significant, this isomer is more acidic than benzoic acid itself, but typically less acidic than its ortho-substituted counterparts.
Interactive Table: Comparison of Positional Isomers
| Property | This compound | 4-Bromo-2-tert-butylbenzoic acid | 3-Bromo-5-tert-butylbenzoic acid |
| CAS Number | 14034-92-5 sigmaaldrich.com | 14034-99-2 nih.gov | 794465-45-5 aobchem.com |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ nih.gov | C₁₁H₁₃BrO₂ aobchem.com |
| tert-Butyl Position | ortho | ortho | meta |
| Bromo Position | meta | para | meta |
| Expected Acidity | High (due to ortho effect and inductive effect) | Highest (due to ortho effect and para-bromo stabilization) | Moderate (competing electronic effects) |
| Steric Hindrance (at COOH) | High | High | Low |
The principles observed in the isomers of bromo-tert-butylbenzoic acid can be generalized to a broader range of substituted benzoic acids.
Alkyl Substituents : Alkyl groups are generally considered electron-donating groups (EDGs) through an inductive effect. libretexts.org When placed at the meta or para position, they decrease the acidity of benzoic acid by destabilizing the negative charge of the carboxylate conjugate base. libretexts.org However, a bulky alkyl group at the ortho position sterically hinders the carboxylic acid, preventing coplanarity with the ring. This disruption of resonance increases the acidity, an influence known as the ortho effect. quora.com
Halogen Substituents : Halogens act as electron-withdrawing groups (EWGs) primarily through their strong inductive effect (-I), which outweighs their weaker resonance-donating effect (+R). libretexts.orgnih.gov This net withdrawal of electron density stabilizes the carboxylate anion, making halogen-substituted benzoic acids more acidic than benzoic acid itself. libretexts.org The reactivity of aryl halides in cross-coupling reactions is also dependent on the halogen, with reactivity generally increasing in the order Cl < Br < I, reflecting the decreasing carbon-halogen bond strength. msu.edumsu.edu
Interactive Table: General Substituent Effects on Benzoic Acid
| Substituent Type | Position | Effect on Acidity | Rationale |
| Alkyl (e.g., -CH₃, -C(CH₃)₃) | meta, para | Decrease | Electron-donating inductive effect destabilizes the carboxylate anion. libretexts.org |
| ortho | Increase | Steric hindrance (ortho effect) disrupts resonance of the COOH group, increasing acidity. quora.com | |
| Halogen (e.g., -Br, -Cl) | ortho, meta, para | Increase | Strong electron-withdrawing inductive effect stabilizes the carboxylate anion. libretexts.org |
Applications As a Synthetic Intermediate in Complex Organic Molecule Construction
A Versatile Building Block for Advanced Organic Scaffolds
The structure of 5-Bromo-2-tert-butylbenzoic acid makes it an ideal starting point for the synthesis of a variety of complex molecular frameworks. The bromine atom provides a reactive handle for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the brominated aromatic ring and various organoboron compounds, leading to the construction of polysubstituted biaryl systems. researchgate.netresearchgate.net These biaryl structures are prevalent in many biologically active molecules and functional materials.
The presence of the carboxylic acid and the tert-butyl group further enhances its utility. The carboxylic acid can be readily converted into other functional groups, such as esters, amides, or alcohols, providing multiple avenues for further molecular elaboration. The bulky tert-butyl group, while sterically hindering, can direct reactions to specific positions on the aromatic ring and can be crucial for imparting desirable physical and biological properties to the final molecule.
While direct examples of the use of this compound in the synthesis of advanced organic scaffolds are not extensively documented in publicly available literature, the application of closely related compounds underscores its potential. For instance, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com This highlights the importance of the bromo-benzoic acid motif in the construction of pharmaceutically relevant scaffolds.
A Strategic Intermediate in the Multi-step Synthesis of Molecular Architectures with Tailored Properties
In the realm of multi-step organic synthesis, where the precise construction of molecules with specific functions is the goal, this compound serves as a strategic intermediate. Its utility lies in the ability to sequentially and selectively functionalize its different components. A common synthetic strategy involves first utilizing the bromine atom for a cross-coupling reaction to build a core scaffold, followed by modification of the carboxylic acid group.
This stepwise approach allows for the systematic construction of complex molecular architectures where each substituent is carefully chosen to tailor the final properties of the molecule. For example, the bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups through Suzuki or other palladium-catalyzed coupling reactions. researchgate.netresearchgate.net Subsequently, the carboxylic acid can be coupled with amines or alcohols to introduce further diversity and functionality. This strategic sequencing is a cornerstone of modern organic synthesis, enabling the creation of molecules for applications ranging from medicinal chemistry to materials science. youtube.com
Introduction of Sterically Demanding and Halogenated Moieties into Target Molecules
The defining features of this compound are its sterically demanding tert-butyl group and its bromine atom. The incorporation of this compound into a larger molecule allows for the strategic introduction of these important chemical motifs.
The tert-butyl group is known to influence the conformation of molecules due to its large size. google.com This steric bulk can be exploited to control the three-dimensional shape of a molecule, which is often critical for its biological activity or material properties. By locking a molecule into a specific conformation, the tert-butyl group can enhance its interaction with a biological target or influence its packing in the solid state.
The bromine atom, in addition to its utility in cross-coupling reactions, is a lipophilic halogen that can significantly impact a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The introduction of a bromine atom can increase a molecule's metabolic stability and membrane permeability, which are crucial considerations in drug design. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.
Computational and Theoretical Investigations of 5 Bromo 2 Tert Butylbenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to calculate the electronic structure and properties of molecules like 5-Bromo-2-tert-butylbenzoic acid. nih.govyoutube.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), allow for the optimization of the molecule's geometry and the prediction of various chemical parameters. nih.govresearchgate.net
Elucidation of Reaction Mechanisms and Transition State Characterization
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. solubilityofthings.com This allows for the identification of reaction intermediates and, crucially, the characterization of transition states—the high-energy, transient configurations that molecules pass through as they transform from reactants to products. britannica.comwikipedia.org
For a molecule like this compound, DFT can be used to model reactions such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid group. The transition state is a saddle point on the potential energy surface, representing the minimum energy required for the reaction to occur, known as the activation energy. solubilityofthings.comwikipedia.org By calculating the structure and energy of the transition state, chemists can understand the feasibility and rate of a reaction. For instance, in a substitution reaction, the calculations would reveal whether the mechanism is bimolecular (like SN2), involving a single pentavalent transition state, or unimolecular (like SN1), proceeding through a carbocation intermediate. libretexts.org The geometry of the transition state reveals the extent of bond breaking and bond forming at the peak of the energy barrier. wikipedia.org
Analysis of Intramolecular Interactions and Conformational Landscapes
The presence of bulky tert-butyl and rotatable carboxylic acid groups suggests that this compound can exist in multiple conformations. The steric hindrance between the tert-butyl group and the carboxylic acid group ortho to it significantly influences the molecule's preferred three-dimensional structure.
DFT calculations can explore the conformational landscape by systematically rotating the key dihedral angles (e.g., the C-C bond connecting the carboxylic group to the ring and the C-C bond of the tert-butyl group) and calculating the corresponding energy of each conformation. This process identifies the global minimum energy structure (the most stable conformer) and other local minima. researchgate.net Analysis of these structures can reveal stabilizing intramolecular interactions, such as hydrogen bonds between the carboxylic acid proton and the bromine atom, or destabilizing steric clashes. Natural Bond Orbital (NBO) analysis is often used in conjunction to quantify the strength of these interactions. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical characteristics. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO may be centered on the carboxylic acid group and the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electron density distribution on the surface of a molecule. researchgate.net It provides a guide to the molecule's reactive sites for electrophilic and nucleophilic attack. nih.gov Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are attractive to nucleophiles. In this compound, the oxygen atoms of the carboxylic acid group would be expected to show a strong negative potential (red), making them sites for electrophilic interaction. The acidic proton of the carboxyl group would exhibit a strong positive potential (blue).
Prediction of Reactivity Indices and Regioselectivity
DFT calculations provide global and local reactivity descriptors that quantify and predict a molecule's chemical behavior. researchgate.net These indices are derived from the energies of the frontier orbitals.
Ionization Potential (I): Energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): Energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).
These descriptors, summarized in the table below, provide a quantitative basis for comparing the reactivity of different molecules. Furthermore, Fukui functions can be calculated to predict the regioselectivity of attacks, identifying which specific atoms within the molecule are most likely to act as nucleophilic or electrophilic centers. nih.govyoutube.com
Table 1: Illustrative DFT-Calculated Reactivity Descriptors
| Parameter | Formula | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Propensity to donate an electron |
| Electron Affinity (A) | -ELUMO | Propensity to accept an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Electrophilicity (ω) | χ² / (2η) | Capacity to accept electrons |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can model its movement and conformational changes in different environments, such as in various solvents or at different temperatures.
By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how it explores its conformational space, the flexibility of its bonds and angles, and its interactions with surrounding solvent molecules. This provides a more realistic picture of the molecule's behavior in solution, including the stability of intramolecular hydrogen bonds and the average orientation of the substituent groups, which can differ from the gas-phase minimum energy conformation calculated by DFT.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design
QSPR studies aim to build mathematical models that correlate the structural or computationally derived properties of molecules with their experimentally observed physical, chemical, or biological properties. researchgate.net For a series of related benzoic acid derivatives, a QSPR model could be developed to predict properties like acidity (pKa), solubility, or binding affinity to a biological target.
The process involves calculating a wide range of molecular descriptors for this compound and its analogues. These descriptors can be electronic (like HOMO/LUMO energies, dipole moment), steric (like molecular volume), or topological. Statistical methods are then used to create a regression equation linking a subset of these descriptors to the property of interest. Such models are valuable for the predictive design of new compounds with desired characteristics, reducing the need for extensive experimental synthesis and testing.
Applications in Supramolecular Chemistry and Crystal Engineering
Design and Characterization of Hydrogen-Bonded Organic Frameworks (HOFs) and Coordination Polymers
Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. acs.orgnih.gov The carboxylic acid group of 5-Bromo-2-tert-butylbenzoic acid is an excellent hydrogen bond donor and acceptor, capable of forming the well-known and highly robust carboxylic acid dimer synthon. This {⋯HOC=O}₂ synthon is a primary tool for assembling molecules into one-, two-, or three-dimensional networks. nih.govucl.ac.uk The self-assembly of benzoic acid derivatives through these interactions can lead to predictable patterns, such as chains or sheets. ucl.ac.uk
In the context of this compound, the carboxylic acid moiety is expected to form strong, directional hydrogen bonds, creating a primary supramolecular network. However, the presence of the bulky tert-butyl group in the ortho position introduces significant steric hindrance. This can influence the planarity of the resulting assemblies and potentially create porous frameworks by preventing dense packing of the molecular components. The strategic placement of such bulky groups is a known method for inducing porosity in molecular crystals.
Furthermore, the carboxylic acid group can be deprotonated to a carboxylate, which serves as an effective ligand for metal ions, enabling the formation of coordination polymers or Metal-Organic Frameworks (MOFs). Studies on related bromo-substituted benzoic acids have shown their capability to coordinate with metal centers, such as dysprosium, in various modes (e.g., bidentate chelating, bidentate-bridging), leading to the formation of multinuclear complexes and extended polymer chains. tandfonline.com The combination of a coordinating carboxylate group and other functionalities on the aromatic ring allows for the creation of multifunctional materials. For this compound, the carboxylate would act as the primary binding site for metal ions, while the bromo- and tert-butyl groups would decorate the resulting framework, influencing its topology, porosity, and physicochemical properties.
Table 1: Potential Interaction Parameters in HOFs and Coordination Polymers
| Interaction Type | Participating Groups | Typical Distance (Å) | Role in Structure |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid Dimer (O-H···O) | 2.6 - 2.8 | Primary synthon for HOF assembly |
Exploration of Halogen Bonding Interactions in Crystal Design
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. acs.orgnih.gov This interaction has emerged as a powerful tool in crystal engineering for the construction of complex solid-state architectures. The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the molecule it is attached to. acs.orgnih.gov
The bromine atom on this compound can act as a halogen bond donor. In a crystal lattice, this bromine atom could form directed interactions with suitable halogen bond acceptors, such as the carbonyl oxygen of a neighboring carboxylic acid group (a Br···O interaction). nih.gov These interactions can serve as secondary connectors, linking the primary hydrogen-bonded synthons into more complex and robust higher-dimensional structures. For instance, if the carboxylic acid groups form one-dimensional chains via hydrogen bonding, halogen bonds could link these chains together to form two-dimensional sheets or three-dimensional networks. nih.gov The reliability of combining hydrogen and halogen bonds has been demonstrated in creating predictable supramolecular architectures. nih.gov
The competition and cooperation between hydrogen bonding and halogen bonding are central to designing multicomponent crystals. The structural influence of halogen atoms generally increases in the order of Cl < Br < I, making the bromine in the title compound a moderately strong halogen bond donor capable of directing crystal packing. nih.gov
Table 2: Characteristics of Halogen Bonding Interactions
| Interaction | Donor Atom | Acceptor Atom | Typical Interaction Distance (% Reduction from vdW Radii) | Geometry (C-X···A Angle) |
|---|---|---|---|---|
| C-Br···O | Bromine | Oxygen | 5-15% | ~165° |
Co-crystallization and Host-Guest Chemistry with Benzoic Acid Derivatives for Tunable Solid-State Properties
Co-crystallization is a technique used to combine two or more different molecules in a stoichiometric ratio within a single crystal lattice, offering a route to tune the physicochemical properties of materials. researchgate.net This is typically achieved through non-covalent interactions like hydrogen bonding. Benzoic acid and its derivatives are exemplary molecules for co-crystallization studies due to the predictable formation of hydrogen-bonded synthons. ucl.ac.ukresearchgate.net
This compound is an ideal candidate for co-crystallization with other benzoic acid derivatives or complementary molecules. The primary interaction would likely be the formation of a robust hydrogen-bonded heterodimer between the carboxylic acid groups of the two different components. The solid-state properties of the resulting co-crystal, such as melting point, solubility, and stability, would be a hybrid of its components and dependent on the newly formed crystal packing.
Catalytic Applications and Coordination Chemistry
Use as a Ligand Precursor in Metal-Catalyzed Transformations
The application of benzoic acid derivatives as directing groups in metal-catalyzed C-H functionalization reactions is a well-established strategy. The carboxylate group can coordinate to a metal center, positioning it for the activation of an otherwise unreactive C-H bond, typically at the ortho position. In the case of 5-bromo-2-tert-butylbenzoic acid, the carboxylate moiety can act as a directing group, while the tert-butyl and bromo substituents are expected to modulate the reactivity and selectivity of the catalytic process.
The sterically hindered nature of ligands is known to influence the outcomes of catalytic reactions significantly. amanote.comdocumentsdelivered.com The bulky tert-butyl group at the C2 position of this compound can play several roles. It can promote reductive elimination from the metal center, a crucial step in many catalytic cycles, and can also help in stabilizing monomeric and catalytically active metal species. Research on sterically hindered phosphine (B1218219) ligands has demonstrated that increased steric bulk can lead to higher catalyst activity, particularly in cross-coupling reactions. acs.org A similar principle can be applied to carboxylate ligands, where the steric hindrance from the tert-butyl group could enhance the efficiency of metal catalysts.
Furthermore, the electronic properties of the ligand, influenced by the bromo substituent, are critical. The electron-withdrawing nature of the bromine atom can affect the electron density at the metal center, thereby influencing its catalytic activity. For instance, in palladium catalysis, the electronic nature of the ligand can impact the rates of oxidative addition and reductive elimination. The presence of a bromo group on the aromatic ring can also offer a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex ligand architectures. Studies on bromo-substituted phenylbenzothiazole cyclometalating ligands have shown that such substituents can be used to tune the photophysical properties of metal complexes. nih.gov
The table below outlines the potential effects of the substituents of this compound when used as a ligand precursor in hypothetical metal-catalyzed reactions.
| Substituent | Position | Potential Effect on Catalysis |
| Carboxylate | C1 | Directing group for C-H activation; anchors the ligand to the metal center. |
| tert-Butyl | C2 | Provides steric bulk, potentially enhancing catalyst stability and turnover. May influence regioselectivity. |
| Bromo | C5 | Electron-withdrawing group, modulating the electronic properties of the metal center. Offers a site for post-synthetic modification. |
Role in the Stabilization of Reactive Intermediates in Catalytic Cycles
The stability of reactive intermediates is a key factor in the efficiency and selectivity of a catalytic cycle. Ligands play a crucial role in stabilizing these transient species, preventing catalyst decomposition and promoting the desired reaction pathway. The structural features of this compound suggest its potential to act as a stabilizing ligand for reactive intermediates in various catalytic transformations.
The combination of a coordinating carboxylate group and a bulky tert-butyl substituent can create a well-defined coordination sphere around a metal center. This can protect reactive intermediates from bimolecular decomposition pathways or unwanted side reactions. For example, in cobalt-catalyzed C-H functionalization reactions, carboxylate ligands are known to facilitate the formation of key cobalt(III) intermediates. nih.gov The steric hindrance provided by the tert-butyl group in this compound could further enhance the stability of such intermediates.
Moreover, the bromo substituent can influence the electronic environment of the metal center, which in turn affects the stability of different oxidation states of the metal during the catalytic cycle. While direct evidence for this compound is not available, the principle of using functionalized benzoic acids to modulate catalytic activity is well-documented in ruthenium-catalyzed C-H functionalization reactions. researchgate.net
The potential stabilizing effects of this compound on hypothetical reactive intermediates are summarized in the following table.
| Type of Intermediate | Stabilizing Feature of Ligand | Potential Outcome |
| High-valent metal species | Strong coordination of the carboxylate and steric protection from the tert-butyl group. | Prevention of catalyst decomposition and promotion of selective bond formation. |
| Low-valent metal species | The electronic influence of the bromo group could modulate the electron density at the metal center. | Facilitation of oxidative addition steps in the catalytic cycle. |
| Organometallic intermediates | The defined pocket created by the ligand could prevent unwanted side reactions. | Increased product selectivity and yield. |
Potential Application in the Synthesis of Metal-Organic Frameworks (MOFs) as a Ligand
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comosti.govrsc.orgresearchgate.netresearchgate.net The properties of MOFs, such as their pore size, shape, and surface chemistry, are determined by the geometry and functionality of the organic linkers. Benzoic acid derivatives are commonly used as linkers in the synthesis of MOFs.
This compound possesses features that make it a promising candidate for the design of functional MOFs. The carboxylate group provides the necessary coordination site to connect to metal nodes. The rigid aromatic backbone can contribute to the formation of a stable and porous framework. The tert-butyl and bromo substituents can be viewed as functional "tags" that can impart specific properties to the resulting MOF.
The bulky tert-butyl group can influence the topology of the MOF by introducing steric constraints during the self-assembly process, potentially leading to the formation of larger pores or specific network interpenetration patterns. The functionalization of MOF linkers with various groups is a common strategy to tune their properties for applications such as gas storage and separation. mdpi.comosti.gov
The bromo substituent offers a reactive site for post-synthetic modification of the MOF. rsc.org This means that after the framework has been constructed, the bromine atoms can be chemically transformed into other functional groups through reactions like Suzuki or Sonogashira coupling. This allows for the introduction of a wide range of functionalities into the MOF pores without having to synthesize a new linker from scratch. This approach enhances the versatility of the parent MOF and allows for the fine-tuning of its properties for specific applications.
The table below summarizes the potential contributions of this compound as a linker in the synthesis of MOFs.
| Feature of the Linker | Potential Impact on MOF Properties |
| Carboxylate group | Connects to metal nodes to form the framework. |
| Rigid aromatic ring | Contributes to the structural stability and porosity of the MOF. |
| tert-Butyl group | Influences the framework topology and pore size due to steric hindrance. |
| Bromo substituent | Provides a handle for post-synthetic modification, allowing for the introduction of diverse functionalities. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of 5-Bromo-2-tert-butylbenzoic acid, distinct signals corresponding to each type of proton are expected. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The tert-butyl group's nine equivalent protons [-C(CH₃)₃] would yield a sharp, intense singlet around 1.3-1.5 ppm.
The aromatic region would display a more complex pattern corresponding to the three protons on the substituted benzene (B151609) ring. The proton at the C6 position, being adjacent to the bulky tert-butyl group, would likely appear as a doublet. The proton at C4, situated between the bromine atom and a hydrogen, would be a doublet of doublets. The proton at C3, adjacent to both the bromine and the carboxylic acid-bearing carbon, would also appear as a doublet. The precise chemical shifts and coupling constants would depend on the solvent used. evitachem.comnamiki-s.co.jp
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated. The carboxylic acid carbon (-COOH) would be found in the 170-180 ppm range. The quaternary carbon of the tert-butyl group would appear around 35 ppm, while the methyl carbons would produce a strong signal near 31 ppm. namiki-s.co.jp The six aromatic carbons would have chemical shifts between approximately 120 and 145 ppm, with the carbon atom bonded to the bromine (C5) showing a shift influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the carboxylic acid group (C1) and the one bonded to the tert-butyl group (C2) would also be clearly distinguishable as quaternary carbons. sigmaaldrich.com
Predicted NMR Data for this compound ¹H NMR
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -C(CH ₃)₃ | 1.3 - 1.5 | Singlet (s) |
| Aromatic H | 7.5 - 8.0 | Multiplet (m) |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C (CH₃)₃ | ~35 |
| -C(C H₃)₃ | ~31 |
| Aromatic C -H & C -Br | 120 - 140 |
| Aromatic C -COOH & C -C(CH₃)₃ | 135 - 145 |
Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
In a mass spectrum of this compound (C₁₁H₁₃BrO₂), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed: one for the isotope ⁷⁹Br (M) and one for ⁸¹Br (M+2). The nominal molecular weight is 256/258 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Common fragmentation pathways would involve the loss of a methyl group (-15 Da) or the entire tert-butyl group (-57 Da) via alpha-cleavage, resulting in a prominent peak. The loss of the carboxyl group (-45 Da) is another expected fragmentation. In techniques like LC-MS, adducts with ions from the mobile phase, such as [M+H]⁺ or [M+Na]⁺, may be observed.
Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ & [M+2]⁺ | Molecular Ion (with ⁷⁹Br & ⁸¹Br) | 256 & 258 |
| [M-CH₃]⁺ | Loss of a methyl group | 241 & 243 |
| [M-C₄H₉]⁺ | Loss of the tert-butyl group | 199 & 201 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational techniques that are excellent for identifying the functional groups within a molecule.
The IR spectrum of this compound would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak for the carbonyl (C=O) stretch would be present around 1700 cm⁻¹.
The spectrum would also show C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the aliphatic tert-butyl group (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected to produce a weaker absorption in the fingerprint region, typically between 700 and 500 cm⁻¹. Raman spectroscopy would be complementary, often showing strong signals for the symmetric aromatic ring vibrations and the C=C bonds.
Predicted Key IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 |
| Carbonyl | C=O Stretch | ~1700 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The expected spectrum would show strong absorptions corresponding to π → π* transitions within the substituted benzene ring. The presence of the carboxylic acid, tert-butyl, and bromo substituents would influence the position and intensity of these absorption bands (λmax). Based on similar substituted benzoic acids, one would anticipate absorption maxima in the range of 210-240 nm and a weaker, longer-wavelength band around 280-300 nm. The exact λmax values would be sensitive to the solvent polarity.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles.
It is highly probable that in the solid state, the compound forms a centrosymmetric dimer, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. This is a very common structural motif for carboxylic acids. The analysis would also reveal the crystal system, space group, and unit cell dimensions, as well as how the dimers pack together in the crystal lattice. Powder X-ray diffraction (PXRD) could be used to identify the crystalline phase and assess its purity.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation
Chromatographic methods are indispensable for separating mixtures and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for analyzing this compound. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol, would be effective. The compound would be detected using a UV detector, likely set to one of its absorption maxima (e.g., ~240 nm). The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.
Gas Chromatography (GC)
Direct analysis of this carboxylic acid by Gas Chromatography (GC) is challenging due to its low volatility and the tendency of the polar carboxyl group to cause peak tailing. Therefore, analysis typically requires a derivatization step to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. After derivatization, the resulting compound could be analyzed on a non-polar or medium-polarity capillary column and detected using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS).
Emerging Trends and Future Research Perspectives
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The industrial and academic demand for specialty chemicals necessitates synthetic pathways that are not only high-yielding but also economically viable, safe, and environmentally responsible. Research efforts are increasingly focused on optimizing the synthesis of molecules like 5-Bromo-2-tert-butylbenzoic acid to meet these criteria. The future development of synthetic routes for this compound is geared towards efficiency, sustainability, and scalability.
A key trend is the move away from harsh reaction conditions and stoichiometric reagents towards catalytic systems that offer higher selectivity and atom economy. For instance, in the synthesis of related brominated benzoic acids, traditional methods might involve multi-step processes with significant by-product formation. Modern approaches focus on direct, selective bromination using reagents like N-bromosuccinimide (NBS) in specialized solvent systems, sometimes with a catalyst to control regioselectivity. google.com A patent for producing 5-bromo-2-chlorobenzoic acid highlights a method using an NBS/sulfuric acid system with a catalyst to inhibit the formation of unwanted isomers, a technique that could be adapted for other substituted benzoic acids. google.com
Sustainability in chemical manufacturing is another major driver of innovation. giiresearch.com This involves minimizing waste, reducing energy consumption, and utilizing greener solvents. Future syntheses will likely explore flow chemistry, where reactants are continuously passed through a reactor, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.
Scalability is crucial for transitioning a compound from laboratory curiosity to a commercially viable building block. beilstein-journals.orgresearchgate.net Research into the scalable synthesis of a key intermediate for SGLT2 inhibitors demonstrated a six-step process that was successfully run on a 70 kg/batch scale. researchgate.net This highlights the importance of process optimization, including the use of inexpensive and readily available starting materials and designing purification steps that are practical on a large scale.
| Parameter | Traditional Approach | Emerging Trend | Key Benefit |
| Brominating Agent | Elemental Bromine | N-Bromosuccinimide (NBS) researchgate.net | Improved handling safety and selectivity. |
| Catalysis | Stoichiometric Lewis Acids | Selective catalysts to control isomer formation google.com | Higher purity, reduced waste. |
| Process Type | Batch Processing | Continuous Flow Chemistry | Enhanced safety, control, and scalability. |
| Solvent Choice | Halogenated Solvents (e.g., CCl4) researchgate.net | Greener solvents (e.g., acetic acid, water) google.commdpi.com | Reduced environmental impact. |
| Starting Materials | Complex, multi-step precursors | Inexpensive, commercially available materials beilstein-journals.orgresearchgate.net | Lower production cost. |
| A comparison of traditional and emerging synthetic approaches applicable to substituted benzoic acids. |
Exploration of Novel Reactivity Patterns under Mild Conditions
The functional groups of this compound—the carboxylic acid, the bromine atom, and the sterically demanding tert-butyl group—offer multiple avenues for chemical transformation. Future research will focus on exploring the unique reactivity of this scaffold, particularly under mild conditions, to build molecular complexity in a controlled manner.
The carbon-bromine bond is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds. A key research area is the development of catalytic systems (often based on palladium, copper, or nickel) that can efficiently couple substrates despite the steric hindrance imposed by the adjacent tert-butyl group. Overcoming this steric challenge under mild temperatures and with low catalyst loadings is a significant goal.
The carboxylic acid group can be converted into a wide array of other functional groups, including esters, amides, and alcohols. The synthesis of benzoic acid derivatives as VLA-4 antagonists, for example, involved such transformations. nih.gov Research is geared towards performing these conversions using mild activating agents that avoid side reactions on the aromatic ring.
Furthermore, the interplay between the electronic effects of the electron-withdrawing bromine and carboxylic acid groups and the bulky tert-butyl group could lead to novel reactivity, such as regioselective C-H activation at other positions on the benzene (B151609) ring. Exploring these less-obvious reaction pathways using modern catalytic methods is a frontier in synthetic chemistry.
Design and Synthesis of Advanced Chemical Scaffolds for Diverse Academic Applications
Substituted benzoic acids are a well-established class of compounds in medicinal chemistry and materials science. nih.govnih.gov The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of advanced chemical scaffolds with tailored properties. The tert-butyl group can act as a conformational anchor, locking the molecule into a specific orientation, which can be crucial for binding to biological targets. The bromine atom provides a reliable site for introducing further diversity.
In drug discovery, this scaffold can be used to generate libraries of compounds for screening against various therapeutic targets. For instance, derivatives of benzoic acid have been investigated as inhibitors of acetylcholinesterase and carbonic anhydrase for potential use in treating Alzheimer's disease. nih.gov Similarly, related structures are key intermediates in the manufacture of SGLT2 inhibitors for diabetes therapy. researchgate.net By systematically modifying the scaffold via reactions at the bromine and carboxylic acid positions, researchers can explore structure-activity relationships to optimize potency and selectivity.
Beyond medicine, such scaffolds are valuable in materials science. The rigid structure and defined substitution pattern could be used to construct components of organic light-emitting diodes (OLEDs), sensors, or novel polymers with specific thermal or electronic properties.
| Scaffold Derivative Type | Potential Academic Application | Rationale |
| Biaryl Compounds (via Suzuki Coupling) | Medicinal Chemistry (e.g., enzyme inhibitors) | The biaryl motif is a common feature in many biologically active molecules. |
| Aryl-Alkynes (via Sonogashira Coupling) | Materials Science (e.g., molecular wires, probes) | Introduction of a rigid, linear alkyne linker for advanced materials. |
| Aniline (B41778) Derivatives (via Buchwald-Hartwig) | Drug Discovery (e.g., kinase inhibitors) researchgate.netnih.gov | The aniline substructure is prevalent in many pharmaceutical agents. |
| Complex Amides/Esters | Agrochemicals, Pharmaceuticals nih.gov | Modifying the carboxylic acid can tune solubility, stability, and biological activity. |
| Potential advanced chemical scaffolds derived from this compound and their applications. |
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Optimization
Q & A
Q. What analytical techniques validate the absence of byproducts in synthesized this compound?
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities. Compare retention times with authentic standards.
- Elemental Analysis : Confirm Br and C content matches theoretical values (e.g., C: ~50%, Br: ~25%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
